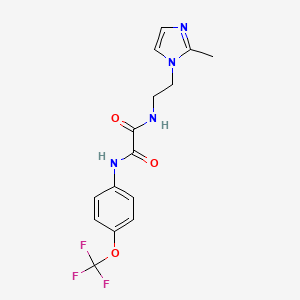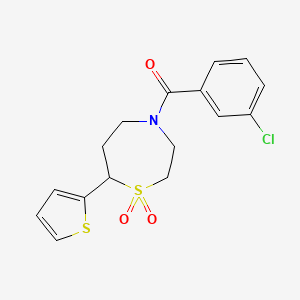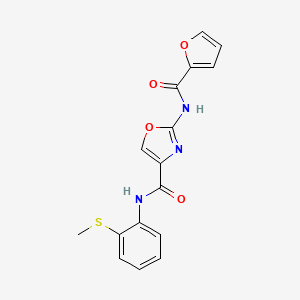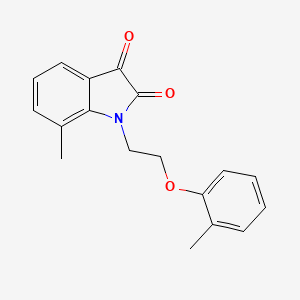
7-Methyl-1-(2-o-tolyloxy-ethyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione” is a chemical compound with the CAS number 620932-10-7. It has a molecular weight of 295.33 and a molecular formula of C18H17NO3 .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in the synthesis of various indole derivatives, showcasing its utility in organic chemistry. For instance, in a study, new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives were synthesized, exploring the compound's role in creating structurally complex molecules (Ivashchenko et al., 2014). Additionally, the compound has been involved in one-pot multicomponent reactions to create new heterocyclic compounds with potential biological activity (Fawzy et al., 2018).
Antiviral and Antimicrobial Research
- In the field of antiviral research, studies have investigated the compound's potential in creating derivatives with antiviral properties. For instance, derivatives of 7-Methyl-1-(2-o-tolyloxy-ethyl)-1H-indole-2,3-dione have been synthesized and tested for antiviral activities, although results showed limited activity against certain viruses (Ivashchenko et al., 2014). Another study explored the antimicrobial activity of novel synthesized derivatives, showing promising results against bacterial and fungal strains (Ashok et al., 2015).
Cancer Research
- The compound has been a cornerstone in cancer research, with studies synthesizing new indole derivatives with noted antiproliferative potency towards cancer cell lines. This highlights the compound's significance in developing potential therapeutic agents for cancer treatment (Fawzy et al., 2018).
Mechanism of Action
The mechanism of action of this compound is not available in the sources I found.
Future Directions
properties
IUPAC Name |
7-methyl-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-6-3-4-9-15(12)22-11-10-19-16-13(2)7-5-8-14(16)17(20)18(19)21/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZGHMVRWUKPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2541906.png)
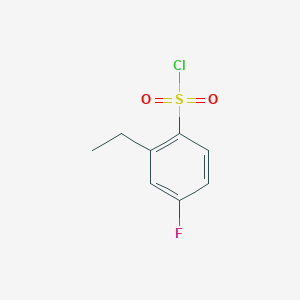
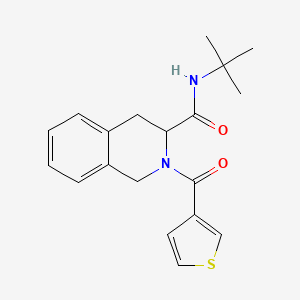


![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone](/img/structure/B2541915.png)
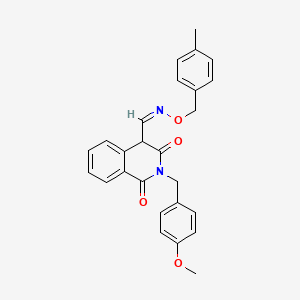
![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)
